Cas no 41969-71-5 (Diethyl 1H-Pyrrole-3,4-dicarboxylate)
Diethyl 1H-Pyrrole-3,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-3,4-dicarboxylic acid 3,4-diethyl ester
- diethyl 1H-pyrrole-3,4-dicarboxylate
- Diethyl 3,4-pyrroledicarboxylate
- 1H-pyrrole-3,4-dicarboxylic acid diethyl ester
- diethyl pyrrole-3,4-dicarboxylate
- pyrrole-3,4-dicarboxylic acid diethyl ester
- AKOS015898337
- QKXBVVVYILIRDO-UHFFFAOYSA-N
- Diethyl 3,4-pyrroledicarboxylate, 98%
- SCHEMBL4045529
- Diethyl-3,4-pyrroledicarboxylate
- MFCD00192033
- AS-39139
- SB62469
- EN300-106855
- 3,4-diethyl 1H-pyrrole-3,4-dicarboxylate
- CS-0308073
- 41969-71-5
- DTXSID90350829
- Diethyl 1H-Pyrrole-3,4-dicarboxylate
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- MDL: MFCD00192033
- Inchi: 1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
- InChI Key: QKXBVVVYILIRDO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CNC=C1C(=O)OCC)=O
Computed Properties
- Exact Mass: 211.08400
- Monoisotopic Mass: 211.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.1
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 147-149 °C (dec.) (lit.)
- PSA: 68.39000
- LogP: 1.36810
- Solubility: Not available
Diethyl 1H-Pyrrole-3,4-dicarboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
Diethyl 1H-Pyrrole-3,4-dicarboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Diethyl 1H-Pyrrole-3,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 393207-5G |
Diethyl 1H-Pyrrole-3,4-dicarboxylate |
41969-71-5 | 98% | 5G |
2651.51 | 2021-05-17 | |
| TRC | D680185-50mg |
Diethyl 1H-Pyrrole-3,4-dicarboxylate |
41969-71-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680185-100mg |
Diethyl 1H-Pyrrole-3,4-dicarboxylate |
41969-71-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D680185-500mg |
Diethyl 1H-Pyrrole-3,4-dicarboxylate |
41969-71-5 | 500mg |
$ 230.00 | 2022-06-05 | ||
| Alichem | A109009695-1g |
Diethyl 1h-pyrrole-3,4-dicarboxylate |
41969-71-5 | 95% | 1g |
$206.80 | 2023-09-01 | |
| Alichem | A109009695-5g |
Diethyl 1h-pyrrole-3,4-dicarboxylate |
41969-71-5 | 95% | 5g |
$563.00 | 2023-09-01 | |
| Alichem | A109009695-10g |
Diethyl 1h-pyrrole-3,4-dicarboxylate |
41969-71-5 | 95% | 10g |
$894.64 | 2023-09-01 | |
| Chemenu | CM468154-1g |
DIETHYL 3,4-PYRROLEDICARBOXYLATE |
41969-71-5 | 95%+ | 1g |
$*** | 2023-03-29 | |
| abcr | AB447790- |
Diethyl 1H-pyrrole-3,4-dicarboxylate; . |
41969-71-5 | €376.10 | 2023-02-02 | |||
| eNovation Chemicals LLC | D965065-250mg |
DIETHYL 3,4-PYRROLEDICARBOXYLATE |
41969-71-5 | 95% | 250mg |
$65 | 2024-06-07 |
Diethyl 1H-Pyrrole-3,4-dicarboxylate Suppliers
Diethyl 1H-Pyrrole-3,4-dicarboxylate Related Literature
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Additional information on Diethyl 1H-Pyrrole-3,4-dicarboxylate
Diethyl 1H-Pyrrole-3,4-dicarboxylate (CAS No. 41969-71-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Diethyl 1H-Pyrrole-3,4-dicarboxylate, with the chemical formula C8H10O4 and CAS number 41969-71-5, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyrrole core substituted with two carboxylate ethyl esters, plays a pivotal role in the synthesis of various biologically active molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents.
The significance of Diethyl 1H-Pyrrole-3,4-dicarboxylate lies in its ability to serve as a precursor for multiple pharmacophores. The pyrrole ring, a heterocyclic aromatic structure, is widely recognized for its presence in numerous pharmacologically relevant compounds. In particular, derivatives of pyrrole have been extensively studied for their potential applications in treating neurological disorders, infectious diseases, and cancer. The presence of carboxylate ethyl esters in this compound not only enhances its reactivity but also allows for further functionalization, enabling chemists to tailor its properties for specific applications.
In recent years, there has been a surge in research focused on developing new drugs with improved efficacy and reduced side effects. One of the most promising areas of investigation has been the exploration of pyrrole-based scaffolds. Studies have demonstrated that modifications to the pyrrole ring can significantly alter the biological activity of the resulting compounds. For instance, researchers have synthesized various derivatives of Diethyl 1H-Pyrrole-3,4-dicarboxylate and found that certain modifications can enhance their binding affinity to target proteins, leading to more potent therapeutic effects.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like Diethyl 1H-Pyrrole-3,4-dicarboxylate. These intermediates are essential for streamlining synthetic routes and improving yield rates during drug development. The ability to efficiently produce complex molecules from simpler precursors is crucial for reducing costs and ensuring scalability. As a result, Diethyl 1H-Pyrrole-3,4-dicarboxylate has become a staple in many synthetic laboratories involved in drug discovery and development.
The chemical synthesis of Diethyl 1H-Pyrrole-3,4-dicarboxylate involves multi-step reactions that require precise control over reaction conditions. Typically, the synthesis starts with the formation of a pyrrole derivative followed by esterification at the 3 and 4 positions. Advanced catalytic methods have been developed to improve the efficiency and selectivity of these reactions. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce functional groups into the pyrrole ring with high precision. These advancements have not only enhanced the yield but also reduced the environmental impact of the synthesis process.
In addition to its role in drug development, Diethyl 1H-Pyrrole-3,4-dicarboxylate has found applications in materials science and agrochemical research. Its structural motif is similar to that found in certain organic semiconductors and dyes, making it a potential candidate for developing new materials with unique electronic properties. Furthermore, derivatives of this compound have been investigated for their potential as bioactive agents in agriculture, offering promising solutions for pest control and crop protection.
The latest research on Diethyl 1H-Pyrrole-3,4-dicarboxylate has revealed new insights into its reactivity and functionalization possibilities. For instance, studies have shown that this compound can undergo further derivatization to produce novel heterocyclic structures with enhanced biological activity. These findings open up new avenues for drug discovery and highlight the importance of exploring structurally diverse derivatives. The development of innovative synthetic strategies to access these derivatives is an active area of research and holds significant promise for future therapeutic applications.
The demand for high-purity intermediates like Diethyl 1H-Pyrrole-3,4-dicarboxylate continues to grow as pharmaceutical companies strive to develop safer and more effective drugs. Manufacturers specializing in fine chemicals have invested heavily in advanced purification technologies to meet this demand. Techniques such as recrystallization, chromatography, and distillation are commonly employed to ensure that these intermediates meet stringent quality standards before they are used in drug synthesis.
The versatility of Diethyl 1H-Pyrrole-3,4-dicarboxylate extends beyond its role as a pharmaceutical intermediate. It has also been utilized in academic research as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Researchers often use this compound as a starting point to explore novel transformations that could lead to breakthroughs in synthetic chemistry. Such studies contribute not only to drug development but also advance our fundamental understanding of organic chemistry.
In conclusion,
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